Dinoterbon

Description

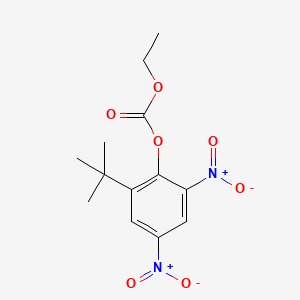

Dinoterbon (2-tert-butyl-4,6-dinitrophenyl ethyl carbonate) is a synthetic dinitrophenol derivative classified as an acaricide and fungicide. Its molecular formula is C₁₃H₁₆N₂O₇ (CAS 6073-72-9), and it features a nitro-substituted phenyl group with a tert-butyl substituent and an ethyl carbonate ester . Widely used in agriculture to control pests on crops like onions, tomatoes, and cucumbers, this compound inhibits larval development but poses significant toxicity risks, including carcinogenicity, neurotoxicity, and acute toxicity in humans .

Electrochemical studies using NiO-graphene oxide (NiO-GO) nanocomposite sensors have demonstrated this compound’s redox behavior, with a distinct reduction peak at -810 mV in Britton–Robinson buffer (pH 4.0). Its detection limit in food samples is 0.028 µg mL⁻¹, with recovery rates of 97.40–99.88% in spiked samples .

Properties

CAS No. |

6073-72-9 |

|---|---|

Molecular Formula |

C13H16N2O7 |

Molecular Weight |

312.27 g/mol |

IUPAC Name |

(2-tert-butyl-4,6-dinitrophenyl) ethyl carbonate |

InChI |

InChI=1S/C13H16N2O7/c1-5-21-12(16)22-11-9(13(2,3)4)6-8(14(17)18)7-10(11)15(19)20/h6-7H,5H2,1-4H3 |

InChI Key |

IXNUTQCZWAHNPN-UHFFFAOYSA-N |

SMILES |

CCOC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)(C)C |

Canonical SMILES |

CCOC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)(C)C |

Other CAS No. |

6073-72-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Similar Dinitrophenol Derivatives

Structural and Functional Differences

Dinocap’s nonylphenol isomers increase lipophilicity, improving adhesion to plant surfaces but raising environmental persistence concerns .

Electrochemical Behavior: this compound’s well-defined reduction peak at -810 mV is attributed to the nitro group’s four-electron transfer to form hydroxylamine derivatives.

Toxicity and Applications: this compound and Binapacryl both target mites and fungi but differ in toxicity mechanisms. This compound’s ethyl carbonate group may enhance systemic absorption in plants, whereas Binapacryl’s methyl groups could increase volatility . Dinocap is primarily a fungicide against powdery mildew, with isomer variability affecting efficacy and regulatory status in certain regions .

Research Findings and Limitations

- Electrochemical Sensitivity: this compound’s electrochemical signal is amplified by NiO-GO nanocomposites due to synergistic interactions between nickel oxide (charge transfer) and graphene oxide (adsorption). Similar studies on other dinitrophenol compounds are lacking, limiting direct comparisons .

- Environmental Impact: this compound’s moderate water solubility (inferred from its structure) suggests lower bioaccumulation than Dinocap’s lipophilic nonylphenol isomers. However, its tert-butyl group may resist hydrolysis, prolonging soil retention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.